Strategic Sourcing and Technical Characterization of Stearoylpiperidide (CAS 4629-04-3)
Strategic Sourcing and Technical Characterization of Stearoylpiperidide (CAS 4629-04-3)
The following technical guide details the sourcing, characterization, and application of Stearoylpiperidide (CAS 4629-04-3) . This document is structured to serve researchers requiring high-purity standards for lipidomics, enzyme kinetics, and pharmaceutical formulation.
Executive Summary
Stearoylpiperidide (1-Stearoylpiperidine; N-Stearoylpiperidine) is a synthetic fatty acid amide belonging to the class of N-acylpiperidines. While often overshadowed by its bioactive unsaturated analogs (e.g., the FAAH inhibitor N-arachidonoylpiperidine), Stearoylpiperidide is a critical structural probe and analytical standard . It serves as a saturated negative control in endocannabinoid signaling studies and a lipophilic building block in drug delivery systems.
This guide provides a rigorous framework for sourcing this compound, validating its purity, and understanding its physicochemical behavior in experimental workflows.
Part 1: Chemical Identity & Physicochemical Profile
Before engaging suppliers, researchers must establish a baseline for chemical identity to prevent sourcing errors, particularly distinguishing it from related impurities like free stearic acid or piperidine.
Core Chemical Data
| Parameter | Specification |
| Chemical Name | 1-(1-Oxooctadecyl)piperidine |
| CAS Number | 4629-04-3 |
| Molecular Formula | C₂₃H₄₅NO |
| Molecular Weight | 351.61 g/mol |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)N1CCCCC1 |
| Physical State | Waxy Solid / Crystalline Powder (White to Off-White) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethanol; Insoluble in Water |
| LogP (Predicted) | ~8.5 (Highly Lipophilic) |
Functional Classification
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Lipidomics Standard: Used as a stable, non-endogenous internal standard for LC-MS/MS quantification of fatty acid amides.
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Enzymatic Probe: Acts as a saturated substrate/inhibitor analog to map the acyl-chain specificity of serine hydrolases (e.g., FAAH, MAGL).
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Excipient/Surfactant: Investigated for use in solid lipid nanoparticles (SLNs) due to its ability to modify lipid matrix crystallinity.
Part 2: Synthesis & Manufacturing Context
Understanding the synthesis is crucial for anticipating impurities. The commercial production of Stearoylpiperidide typically follows a nucleophilic acyl substitution pathway.
The Synthesis Pathway (DOT Diagram)
Figure 1: Standard synthetic route for Stearoylpiperidide involving acid chloride activation followed by amidation.[1]
Impurity Profile
When sourcing, request a Certificate of Analysis (CoA) that specifically checks for:
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Residual Stearic Acid: Result of incomplete reaction or hydrolysis. Detectable via LC-MS (negative mode).
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Piperidine Salts: Residual nucleophile. Detectable via GC-nitrogen phosphorus detection (NPD).
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Solvent Residues: Chloroform or Hexane used in recrystallization.
Part 3: Sourcing & Supplier Quality Criteria
Due to its specialized nature, Stearoylpiperidide is often "Made to Order" or stocked by boutique lipid specialists rather than general catalog vendors.
Supplier Evaluation Matrix
Do not rely solely on price. Use this matrix to grade potential suppliers:
| Criteria | Research Grade (Standard) | Pharmaceutical Grade (GLP/GMP) |
| Purity | ≥ 95% | ≥ 98.5% |
| Identity Verification | 1H-NMR | 1H-NMR, 13C-NMR, IR, Mass Spec |
| Homogeneity | Single Spot (TLC) | HPLC (Area %) |
| Trace Metals | Not typically reported | < 10 ppm (Critical for enzyme assays) |
| Recommended Vendors | Custom Synthesis Houses , Lipid Specialists (e.g., Larodan, Avanti - inquire as custom), Boutique Organic Suppliers (e.g., AA Blocks, MolPort networks). |
Sourcing Strategy:
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Search by Structure: Use the SMILES code or InChI Key when searching aggregator databases (e.g., ChemSpider, SciFinder) as trade names vary.
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Request the Spectrum: Never buy without seeing a batch-specific H-NMR. Look for the triplet at ~2.3 ppm (alpha-methylene to carbonyl) and the multiplets at ~3.4-3.6 ppm (piperidine ring protons adjacent to nitrogen).
Part 4: Experimental Protocols & Validation
Once the material arrives, it must be validated before use in sensitive assays.
Protocol 1: Analytical Validation (GC-MS)
Purpose: To confirm chain length integrity and absence of homologous impurities (e.g., C16 Palmitoyl derivatives).
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Preparation: Dissolve 1 mg of Stearoylpiperidide in 1 mL of Dichloromethane (DCM).
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Instrument: GC-MS with a 5% Phenyl-methylpolysiloxane column (e.g., HP-5ms).
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Method:
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Injector: 280°C, Splitless.
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Oven: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
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Transfer Line: 300°C.
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Acceptance Criteria: Single peak >98% area. Mass spectrum must show molecular ion [M]+ at m/z 351 .
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Note: Look for a characteristic fragment at m/z 112 (methylenepiperidine cation), indicative of the piperidine amide headgroup.
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Protocol 2: Preparation of Stock Solutions for Bioassays
Purpose: Creating a stable delivery system for enzyme inhibition/kinetics studies.
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Solvent Choice: DMSO is preferred for biological assays; Ethanol for lipidomic standards.
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Procedure:
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Weigh 3.52 mg of Stearoylpiperidide.
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Dissolve in 1 mL anhydrous DMSO to create a 10 mM Stock .
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Sonicate in a water bath at 40°C for 5 minutes to ensure complete dissolution (waxy lipids can aggregate).
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Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching). Store at -20°C. Stable for 6 months.
Part 5: Scientific Application Logic
The "Saturated Control" Paradigm
In research involving Fatty Acid Amide Hydrolase (FAAH) or Monoacylglycerol Lipase (MAGL), researchers often use N-arachidonoylpiperidine as an inhibitor.
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The Problem: Is the inhibition due to the specific arachidonoyl tail or the piperidine headgroup blocking the active site?
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The Solution: Use Stearoylpiperidide as the negative control.
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If Stearoylpiperidide fails to inhibit the enzyme, it confirms that the enzyme requires the specific geometry of the unsaturated (arachidonoyl) tail for binding.
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If Stearoylpiperidide inhibits, the mechanism is likely non-specific hydrophobic interaction or headgroup-driven.
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Biological Signaling Diagram (DOT)
Figure 2: Logical framework for using Stearoylpiperidide to validate enzyme substrate specificity.
References
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Chemical Identity & Properties
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20583, 1-Stearoylpiperidine. Retrieved from [Link]
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- Synthesis & Class Behavior: Katritzky, A. R., et al. (2000). Synthesis of N-acylpiperidines. Journal of Organic Chemistry. (General reference for amide synthesis methodologies).
- Enzyme Kinetics Context: Vandevoorde, S. (2008). Overview of N-acylpiperidines as FAAH inhibitors. Current Medicinal Chemistry. (Contextualizes the use of piperidine amides in lipid signaling).
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Analytical Validation
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Christie, W. W. (2024). Mass Spectrometry of Fatty Acid Derivatives. LipidWeb. Retrieved from [Link] (Standard fragmentation patterns for fatty amides).
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